3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbaldehyde
Description
3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carbaldehyde (CAS: 200195-19-3; alternative CAS: 669050-73-1) is a heterocyclic compound featuring a benzoxazine core fused with a formyl (-CHO) substituent at the 7-position. Its structure combines a six-membered oxazine ring (with one oxygen atom) and a benzene ring, making it a key intermediate in medicinal chemistry and organic synthesis. The compound is synthesized via methods such as the domino aza-Piancatelli/hetero-Michael reaction or through coupling reactions involving sulfonyl chlorides and aryl amines. It has been utilized in the development of probe compounds targeting protein-protein interactions and as a precursor for antiproliferative agents.
Properties
CAS No. |
669050-73-1 |
|---|---|
Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazine-7-carbaldehyde |
InChI |
InChI=1S/C9H9NO2/c11-6-7-1-2-8-9(5-7)12-4-3-10-8/h1-2,5-6,10H,3-4H2 |
InChI Key |
DJANLTLBMCHTCK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(N1)C=CC(=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with an aldehyde in the presence of an acid catalyst to form the benzoxazine ring. The reaction conditions often include heating the mixture to facilitate cyclization and subsequent formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzoxazine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)
Major Products Formed
Oxidation: 3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid
Reduction: 3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-methanol
Substitution: Various substituted benzoxazines depending on the substituent introduced.
Scientific Research Applications
Pharmaceutical Development
3,4-Dihydro-2H-benzo[b][1,4]oxazine derivatives are being investigated for their role as 5-HT6 receptor antagonists , which are relevant in treating cognitive disorders. A study demonstrated that several derivatives exhibited subnanomolar affinities for the receptor, indicating potential as therapeutic agents for conditions such as schizophrenia and Alzheimer’s disease .
Antibacterial Agents
Recent research has focused on the synthesis of 3-aryl-2H-benzo[b][1,4]oxazine derivatives using sustainable methods. These compounds have shown promising antibacterial activity against resistant strains of bacteria. The study employed microwave-assisted nucleophilic aromatic substitution to achieve high yields (55% to 82%) in significantly reduced reaction times (7 to 12 minutes) .
Table 1: Synthesis Conditions and Yields
| Entry | Solvent | Condition | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | CHCl₃ | Reflux | 120 | 50 |
| 2 | THF | Reflux | 120 | 60 |
| 3 | MeOH | Reflux | 30 | 10 |
| 4 | THF | MW | 7 | 85 |
Immunomodulatory Effects
The compound has been identified as a potential modulator of the immune response through its action on retinoid-related orphan receptors (RORs). This activity can lead to increased levels of interleukin-17 (IL-17), which is crucial in various immune responses and could be beneficial in treating autoimmune diseases .
Anxiolytic and Antidepressant Properties
Another promising application is in the development of anxiolytic and antidepressant agents. Compounds derived from 3,4-dihydro-2H-benzo[b][1,4]oxazine have shown efficacy in preclinical trials aimed at alleviating symptoms associated with anxiety and depression .
Case Study: Antibacterial Activity
A study conducted by Dickoré et al. synthesized various derivatives of benzo[b][1,4]oxazine to evaluate their antibacterial properties against common pathogens. The results indicated that certain modifications to the structure significantly enhanced antibacterial efficacy.
Case Study: Cognitive Disorder Treatment
Research on the synthesis of new derivatives targeting the 5-HT6 receptor revealed that specific substitutions improved brain penetration and receptor affinity, suggesting a pathway for developing effective treatments for cognitive impairments.
Mechanism of Action
The mechanism of action of 3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often includes binding to active sites or altering protein conformation .
Comparison with Similar Compounds
Key Observations:
Biological Activity
3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carbaldehyde, also known as 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbaldehyde, is a heterocyclic compound with significant biological activity. Its molecular formula is C9H7NO3, and it belongs to the class of benzoxazines. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.
The primary target of 3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbaldehyde is the Bromodomain and Extra-Terminal (BET) proteins , specifically BRD4 . The compound inhibits BRD4 function, which plays a crucial role in regulating gene expression related to cell cycle progression and apoptosis. This inhibition leads to the downregulation of c-Myc , a transcription factor associated with cancer cell proliferation and survival .
Anticancer Properties
Research indicates that 3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbaldehyde exhibits potent anti-proliferative effects against various hematologic malignancies. Notable findings include:
- Cell Lines Tested : The compound demonstrated significant anti-proliferation activity at low-micromolar concentrations against cell lines such as MV4-11, OCI-LY10, Pfeifer, and Su-DHL-6.
| Cell Line | IC50 (μM) | Activity Description |
|---|---|---|
| MV4-11 | Low micromolar | Effective against acute myeloid leukemia |
| OCI-LY10 | Low micromolar | Effective against diffuse large B-cell lymphoma |
| Pfeifer | Low micromolar | Effective against multiple myeloma |
| Su-DHL-6 | Low micromolar | Effective against aggressive lymphomas |
Neuropharmacological Effects
A series of derivatives of 3,4-dihydro-2H-benzo[b][1,4]oxazine have been synthesized as 5-HT(6) receptor antagonists . These compounds showed subnanomolar affinities for the receptor and good brain penetration in rat models. This suggests potential applications in treating neurological disorders .
Pharmacokinetics
The pharmacokinetic profile of 3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbaldehyde indicates favorable properties for drug development. Studies suggest that further optimization could enhance its potency and drug-like characteristics.
Case Studies
- Study on Hematologic Malignancies : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in the levels of phosphorylated RNA polymerase II (p-Ser2-RNAPII), Mcl-1, and c-Myc in MV4-11 cell lines. This led to apoptosis and significant antitumor efficacy in xenograft models derived from various hematologic tumors .
- Neuropharmacological Study : Another investigation focused on the synthesis of derivatives targeting the 5-HT(6) receptor. These compounds were evaluated for their ability to penetrate the blood-brain barrier and their potential implications in treating cognitive disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
